molecular formula C27H29BO2 B14137846 4,4,5,5-tetramethyl-2-[(Z)-1,2,3-triphenylprop-1-enyl]-1,3,2-dioxaborolane

4,4,5,5-tetramethyl-2-[(Z)-1,2,3-triphenylprop-1-enyl]-1,3,2-dioxaborolane

Cat. No.: B14137846
M. Wt: 396.3 g/mol
InChI Key: PNIVDUPJQXIVNI-OCOZRVBESA-N
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Description

4,4,5,5-tetramethyl-2-[(Z)-1,2,3-triphenylprop-1-enyl]-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is notable for its stability and reactivity, making it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-[(Z)-1,2,3-triphenylprop-1-enyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acid derivatives. One common method includes the use of pinacolborane and triphenylpropene under catalytic conditions to form the desired dioxaborolane structure. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-tetramethyl-2-[(Z)-1,2,3-triphenylprop-1-enyl]-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The boron atom can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are typically employed.

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Borohydrides.

    Substitution: Various substituted aromatic compounds, depending on the reactants used in the coupling reactions.

Scientific Research Applications

4,4,5,5-tetramethyl-2-[(Z)-1,2,3-triphenylprop-1-enyl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of polymers and materials with unique properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 4,4,5,5-tetramethyl-2-[(Z)-1,2,3-triphenylprop-1-enyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar applications.

    4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane: Another derivative with a vinyl group, used in polymer synthesis.

    Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: A boronic ester used in medicinal chemistry.

Uniqueness

4,4,5,5-tetramethyl-2-[(Z)-1,2,3-triphenylprop-1-enyl]-1,3,2-dioxaborolane is unique due to its triphenylpropene moiety, which imparts specific reactivity and stability characteristics. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring high thermal stability and reactivity.

Properties

Molecular Formula

C27H29BO2

Molecular Weight

396.3 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(Z)-1,2,3-triphenylprop-1-enyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C27H29BO2/c1-26(2)27(3,4)30-28(29-26)25(23-18-12-7-13-19-23)24(22-16-10-6-11-17-22)20-21-14-8-5-9-15-21/h5-19H,20H2,1-4H3/b25-24+

InChI Key

PNIVDUPJQXIVNI-OCOZRVBESA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C(=C(\CC2=CC=CC=C2)/C3=CC=CC=C3)/C4=CC=CC=C4

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C(CC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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